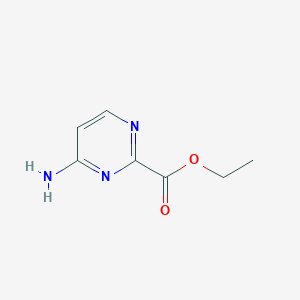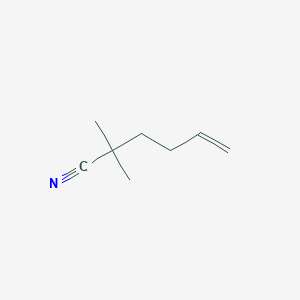![molecular formula C7H6N2O B1355169 Pyrazolo[1,5-a]pyridin-4-ol CAS No. 141032-72-6](/img/structure/B1355169.png)
Pyrazolo[1,5-a]pyridin-4-ol
Descripción general
Descripción
Pyrazolo[1,5-a]pyridin-4-ol is a heteroaromatic compound . It acts as an inhibitor of phosphodiesterase (PDE), preventing the breakdown of cyclic nucleotides and thus leading to increased levels of cAMP and cGMP . It has been shown to have bronchodilatory activity in animal models .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridin-4-ol derivatives involves various methods. For instance, one study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridin-4-ol is complex. It is a fused nitrogen-containing heterocyclic ring system . The structure is related to pyrazolopyrimidine, which is a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridin-4-ol are diverse. For example, cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Aplicaciones Científicas De Investigación
1. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Summary of Application: This research focuses on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: The advantages and drawbacks of these methods are considered .
2. Synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds
- Summary of Application: This research reports a practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds .
- Methods of Application: The synthetic strategy could be employed for the synthesis of fused pyridinyl azides .
- Results: The synthesized compounds show good detonation performances and low sensitivities .
3. Anticancer Agents Discovery
- Summary of Application: This research developed an integrated strategy to discover new anticancer agents .
- Methods of Application: The strategy involves the use of established screening models .
- Results: Application of this strategy identified 17 compounds with antitumor activity .
4. TRK Inhibitors
- Summary of Application: This research focuses on the design, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .
- Methods of Application: The study involved scaffold hopping and computer-aided drug design to synthesize 38 pyrazolo[3,4-b]pyridine derivatives .
- Results: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
5. CDK2 Inhibitors
- Summary of Application: This research reports the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .
- Results: Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
6. Fluorescent Probes
- Summary of Application: Pyrazolo[1,5-a]pyridin-4-ol derivatives can be used in the creation of fluorescent probes .
- Methods of Application: The study involved the continuous excitation at 365 nm with a xenon lamp .
- Results: The normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .
7. Tropomyosin Receptor Kinases (TRKs) Inhibitors
- Summary of Application: This research focuses on the design, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .
- Methods of Application: The study involved scaffold hopping and computer-aided drug design to synthesize 38 pyrazolo[3,4-b]pyridine derivatives .
- Results: Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
8. CDK2 Inhibitors
- Summary of Application: This research reports the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .
- Results: Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
9. Fluorescent Probes
- Summary of Application: Pyrazolo[1,5-a]pyridin-4-ol derivatives can be used in the creation of fluorescent probes .
- Methods of Application: The study involved the continuous excitation at 365 nm with a xenon lamp .
- Results: The normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .
Safety And Hazards
The safety data sheet for pyrazolo[1,5-a]pyridin-4-ol suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling it .
Direcciones Futuras
The future directions for research on pyrazolo[1,5-a]pyridin-4-ol could involve further exploration of its pharmacological activities and potential applications. For instance, one study suggested that pyrazolo[3,4-b]pyridine derivatives have potential for further exploration due to their inhibitory activities against TRKA .
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-5-9-6(7)3-4-8-9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZRUORQWAFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570580 | |
| Record name | Pyrazolo[1,5-a]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-4-ol | |
CAS RN |
141032-72-6 | |
| Record name | Pyrazolo[1,5-a]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)




![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)






